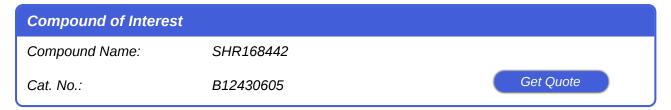


The Impact of SHR168442 on Keratinocyte Proliferation: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR168442 is a novel, potent, and selective small-molecule antagonist of the Retinoid-related Orphan Receptor gamma t (RORyt).[1][2][3][4] RORyt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of proinflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, a chronic autoimmune skin disease characterized by inflammation and keratinocyte hyperproliferation.[1][2] SHR168442 is being developed as a topical treatment for mild to moderate psoriasis, with a design that ensures high skin exposure and low systemic absorption to minimize potential side effects.[1][2][3] This document provides an in-depth technical guide on the core mechanism by which SHR168442 indirectly impacts keratinocyte proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of SHR168442.

Table 1: In Vitro Activity of SHR168442



Assay	Target/Cell Type	Parameter	Value	Reference
RORy Antagonist Activity	Human RORy Ligand Binding Domain	IC50	8 nM	[1]
RORy Transcriptional Activity	HEK293T cells	IC50	15 ± 9 nM	[1]
IL-17A Secretion Inhibition	Human Peripheral Blood Mononuclear Cells (PBMCs)	IC50	20 nM	[1]
IL-17A Secretion Inhibition	Mouse Splenocytes	IC50	54 ± 12 nM	[3]

Table 2: In Vivo Efficacy of SHR168442 in Psoriasis Mouse Models

Model	Treatment	Parameter	Result	Reference
Imiquimod (IMQ)-Induced Psoriasis	4% and 8% SHR168442 topical application	Erythema, Scaling, and Thickness Scores	Significant dose- dependent reduction in scores compared to vehicle.[5]	[5]
IL-23-Induced Psoriasis	4% and 8% SHR168442 topical application	Clinical Scores	Significant dose- dependent reduction in clinical scores.[1]	[1]
Imiquimod (IMQ)-Induced Psoriasis	8% SHR168442 topical application	Skin Exposure vs. Plasma Exposure	High exposure in skin, low in plasma.	[1][2][3]



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen® TR-FRET RORy Coactivator Assay

This assay quantifies the ability of **SHR168442** to inhibit the interaction between the RORy ligand-binding domain (LBD) and a coactivator peptide.[6][7][8][9][10]

Materials:

- RORy-LBD-GST fusion protein
- Terbium-labeled anti-GST antibody
- Fluorescein-labeled coactivator peptide (D22)
- Test compound (SHR168442)
- Assay buffer
- 384-well microplates

Procedure:

- Prepare serial dilutions of SHR168442 in DMSO.
- Add 2 μL of the diluted compound to the assay plate.
- Prepare a 2X mixture of RORy-LBD-GST and Terbium-anti-GST antibody in assay buffer.
- Add 10 μL of the protein-antibody mixture to the wells containing the compound.
- Incubate for 1 hour at room temperature.
- Prepare a 2X solution of Fluorescein-D22 coactivator peptide in assay buffer.
- Add 10 μL of the coactivator peptide solution to the wells.



- Incubate for 1 hour at room temperature, protected from light.
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
- Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC₅₀ value.

IL-17A Secretion Assay from Human PBMCs

This assay measures the inhibitory effect of **SHR168442** on the production of IL-17A by activated human immune cells.[11][12][13][14][15]

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS
- Cell stimulation cocktail (e.g., PMA and Ionomycin, or CytoStim)
- Test compound (SHR168442)
- Human IL-17A ELISA kit
- 96-well cell culture plates

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.
- Prepare serial dilutions of SHR168442 and add to the wells.
- Add the cell stimulation cocktail to the wells to induce IL-17A production.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.



- Centrifuge the plate and collect the supernatant.
- Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.
- Plot the IL-17A concentration against the **SHR168442** concentration to calculate the IC₅₀ value.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This in vivo model is used to assess the efficacy of topical **SHR168442** in a psoriasis-like skin inflammation model.[16][17][18][19][20][21]

Animals:

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

Procedure:

- · Shave the dorsal skin of the mice.
- Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and right ear for 5-6 consecutive days.[16]
- Topically apply the vehicle (e.g., Vaseline) or **SHR168442** formulated in the vehicle to the inflamed skin, typically starting on day 2 after the first IMQ application.
- Monitor the mice daily for body weight and clinical signs of inflammation.
- Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score reflects the overall disease severity.
- At the end of the study, euthanize the mice and collect skin and blood samples for further analysis (e.g., histology, cytokine levels).

IL-23-Induced Psoriasis Mouse Model



This model evaluates the therapeutic effect of **SHR168442** in a more targeted, cytokine-driven model of psoriasis.[17][21][22][23][24]

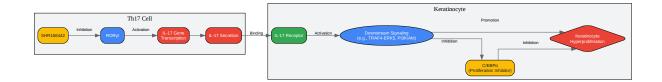
Animals:

C57BL/6 mice (female, 8-10 weeks old)

Procedure:

- Administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 μL PBS) into the ear pinna daily for 4 consecutive days.
- Topically apply the vehicle or **SHR168442** to the ear starting from day 0.
- Measure ear thickness daily using a caliper.
- At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory cytokine levels.

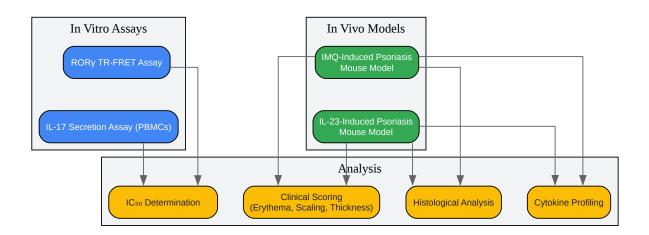
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: **SHR168442** inhibits RORyt in Th17 cells, reducing IL-17 secretion and its proproliferative signaling in keratinocytes.





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Caption: Workflow for evaluating **SHR168442**'s efficacy from in vitro assays to in vivo models and subsequent analysis.

Mechanism of Action on Keratinocyte Proliferation

Current evidence indicates that **SHR168442** impacts keratinocyte proliferation through an indirect mechanism, primarily by suppressing the production of IL-17A from Th17 cells.

Inhibition of the RORyt/IL-17 Axis

SHR168442 acts as a potent antagonist of RORyt, the master regulator of Th17 cell differentiation and function.[1][2][3] By binding to the ligand-binding domain of RORyt, SHR168442 inhibits its transcriptional activity.[1] This leads to a significant reduction in the expression of RORyt target genes, including IL17A and IL17F.[1][2][3] The decreased transcription results in lower secretion of IL-17A from Th17 cells, as demonstrated in studies using human PBMCs and mouse splenocytes.[1][3]

IL-17A-Mediated Keratinocyte Hyperproliferation

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In the psoriatic microenvironment, elevated levels of IL-17A act directly on keratinocytes, which express the IL-17 receptor (a heterodimer of IL-17RA and IL-17RC).[25][26][27] The binding of IL-17A to its receptor triggers several downstream signaling pathways that collectively promote keratinocyte hyperproliferation and inhibit their normal differentiation, contributing to the thickened epidermis (acanthosis) characteristic of psoriatic plaques.[27][28][29]

Key signaling pathways activated by IL-17A in keratinocytes include:

- TRAF4-ERK5 Axis: IL-17A stimulation leads to the recruitment of TRAF4 to the IL-17 receptor complex, which in turn activates the MEKK3-ERK5 signaling cascade.[30][31][32]
 This pathway promotes the expression of genes involved in cell proliferation, such as c-myc.
 [31]
- PI3K/Akt Pathway and C/EBPα Downregulation: IL-17A can activate the PI3K/Akt signaling pathway, which leads to the downregulation of CCAAT/enhancer-binding protein alpha (C/EBPα).[25][33] C/EBPα is a negative regulator of cell proliferation; therefore, its suppression by IL-17A removes a brake on the cell cycle, leading to increased keratinocyte proliferation.[25][33]
- STAT1/STAT3 Activation: IL-17A has been shown to upregulate the expression of Keratin 17 (K17), a hallmark of psoriasis, through STAT1- and STAT3-dependent mechanisms.[34]
 While K17 is primarily a structural protein, its overexpression is associated with the hyperproliferative state of psoriatic keratinocytes.

By reducing the amount of available IL-17A in the skin, **SHR168442** effectively dampens these pro-proliferative signals to keratinocytes. This leads to a normalization of keratinocyte turnover, a reduction in epidermal thickness, and an overall improvement in the clinical signs of psoriasis, as observed in the IMQ- and IL-23-induced mouse models.[1][5]

Conclusion

SHR168442 is a promising topical RORyt antagonist that addresses the hyperproliferative state of keratinocytes in psoriasis through an indirect, yet highly effective, anti-inflammatory mechanism. By inhibiting the production of IL-17A from Th17 cells, SHR168442 interrupts a key pathogenic cytokine axis, leading to a reduction in the downstream signaling events that drive keratinocyte hyperproliferation. The preclinical data, demonstrating potent in vitro activity and



significant in vivo efficacy with a favorable skin-restricted exposure profile, support the continued development of **SHR168442** as a targeted therapy for mild to moderate psoriasis.

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